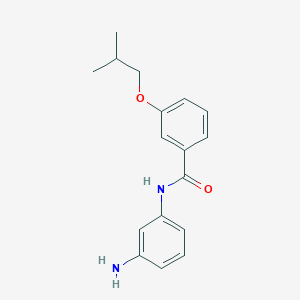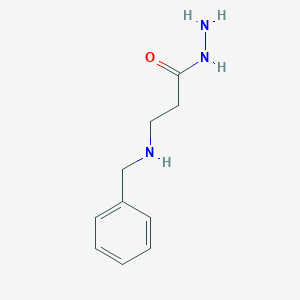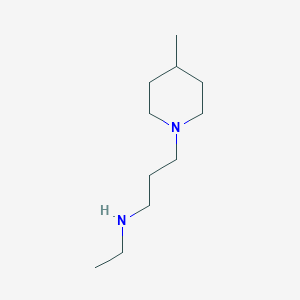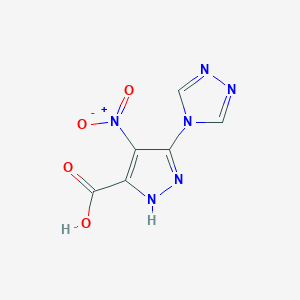amine CAS No. 1042608-39-8](/img/structure/B1385942.png)
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Overview
Description
3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine, also known as MTPT, is a synthetic compound that has been studied extensively in recent years due to its potential applications in drug discovery, drug design, and medical research. MTPT is a derivative of the amino acid thienylalanine and has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. MTPT has been used in the synthesis of several compounds, such as thienylalanine derivatives, peptides, and peptidomimetics. In addition, MTPT has been used to study the structure and function of proteins, enzymes, and receptors.
Scientific Research Applications
Pharmacology: Anti-inflammatory and Analgesic Applications
This compound has been studied for its potential anti-inflammatory and analgesic effects. Research suggests that derivatives of piperazine, which is part of the compound’s structure, can significantly reduce inflammatory responses and pain sensations . The compound’s ability to modulate cytokine levels and inhibit cell migration makes it a candidate for further investigation in the development of new anti-inflammatory drugs.
Biochemistry: Enzyme Inhibition
In biochemical research, this compound’s derivatives have shown promise as enzyme inhibitors. By binding to active sites on enzymes, they can regulate biochemical pathways that are crucial in disease progression, particularly in inflammatory diseases . This application is vital for understanding complex biological mechanisms and developing targeted therapies.
Materials Science: Nanoparticle Stabilization
The compound’s derivatives have been utilized as solvating and stabilizing agents in the synthesis of nanoparticles, specifically silver nanoparticles less than 10nm in size . These nanoparticles have various applications, including in electronics, medicine, and environmental remediation.
Chemical Engineering: Precursor for Synthesis
In chemical engineering, this compound serves as a precursor in the synthesis of various complex molecules. Its structure is versatile for creating a wide range of derivatives with different properties, which can be used in the design of new materials or chemical processes .
Environmental Science: Organic Synthesis
The compound is used in organic synthesis, contributing to the creation of environmentally friendly chemicals. For instance, it can be used to synthesize amides by reacting with carbonyl chloride derivatives . This process is significant in the development of sustainable chemical practices.
Nanotechnology: Imaging and Sensing
In the field of nanotechnology, the compound’s derivatives are explored for their potential in imaging and sensing applications. They could be used to improve the specificity and sensitivity of imaging agents, which is crucial for early disease detection and monitoring .
Mechanism of Action
Mode of Action
It is known that piperazine derivatives can interact with various receptors and enzymes in the body, which may lead to changes in cellular function .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. Piperazine derivatives have been found to interact with various biochemical pathways, depending on their specific chemical structure and the receptors they interact with .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3S/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLJXQCIRDXXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)



![N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1385872.png)
![3-[(3-Methoxypropyl)amino]propanamide](/img/structure/B1385874.png)
![3-[(2-Chlorobenzyl)amino]propanamide](/img/structure/B1385875.png)


![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)
